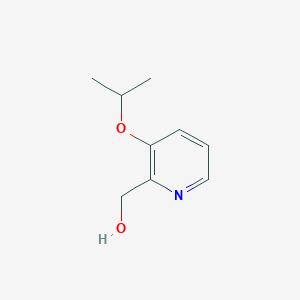![molecular formula C25H16N2O3 B13656799 5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde: is a complex organic compound characterized by the presence of multiple aldehyde groups and a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde typically involves multi-step organic reactions. One common method includes the formylation of biphenyl derivatives followed by subsequent reactions to introduce the picolinaldehyde groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is crucial for its applications in advanced materials and research.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde groups in 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde can undergo oxidation to form carboxylic acids.
Reduction: These aldehyde groups can also be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
Chemistry: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as high surface area and porosity.
Biology and Medicine: In biological research, this compound can be used to study the interactions of aldehyde groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is used in the production of advanced polymers and materials with specific mechanical and chemical properties.
作用机制
The mechanism of action of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde involves its ability to form covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, such as amines and thiols, to form stable adducts. This reactivity is crucial for its role in the synthesis of complex organic frameworks and materials.
相似化合物的比较
5,5’-(1,4-phenylene)dipicolinaldehyde: This compound has a similar structure but with a different substitution pattern on the biphenyl ring.
4,4’-Diformylbiphenyl: Another related compound with two formyl groups on the biphenyl structure.
Uniqueness: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is unique due to its specific substitution pattern, which allows for distinct reactivity and applications in materials science. Its ability to form covalent organic frameworks with hierarchical porosity sets it apart from other similar compounds.
属性
分子式 |
C25H16N2O3 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
5-[3-(4-formylphenyl)-5-(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C25H16N2O3/c28-14-17-1-3-18(4-2-17)21-9-22(19-5-7-24(15-29)26-12-19)11-23(10-21)20-6-8-25(16-30)27-13-20/h1-16H |
InChI 键 |
RDICUCQVIUEUEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)


![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)


![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)



